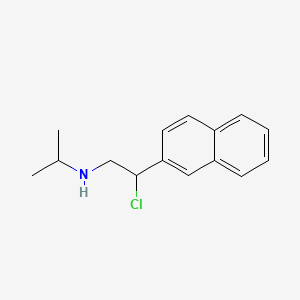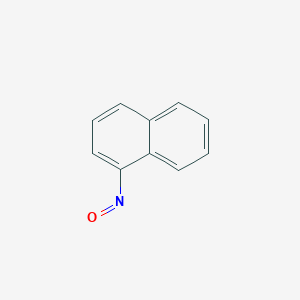![molecular formula C20H18N4O3S B1206367 N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide](/img/structure/B1206367.png)
N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide is a quinoxaline derivative.
Applications De Recherche Scientifique
Quinoxaline and Derivatives
Quinoxaline, also known as benzopyrazine, is a heterocyclic compound consisting of a benzene ring fused with a pyrazine ring. It and its derivatives, including N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide, have garnered interest due to their broad spectrum of biological and industrial applications.
Biomedical Applications : Quinoxaline derivatives possess a wide variety of biomedical applications. They exhibit antimicrobial activities and are used in the treatment of chronic and metabolic diseases. The ability to modify the quinoxaline structure allows for the creation of compounds with specific biomedical applications, such as targeting specific types of microbial infections or diseases (Pereira et al., 2015).
Pharmacological Applications : Quinoxaline and its derivatives serve as scaffolds for the design of biologically active compounds. They have been used to develop agents with antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This highlights the potential of N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide in drug design and development (Ramli et al., 2014).
Sulfonamide and Derivatives
Sulfonamides are known for their antimicrobial properties and have played a significant role in treating infectious diseases. The chemical versatility of sulfonamides allows for structural modifications, leading to a broad spectrum of medicinal applications.
Medicinal Chemistry : Sulfonamide derivatives display a broad bioactive spectrum after chemical modifications. They show wide medicinal applications and have large development value, making them active subjects of research. Their derivatives are used as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and in treating neurological diseases and diuretic drugs. This indicates the potential of N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide in medicinal chemistry and drug development (He Shichao et al., 2016).
Therapeutic Potential of Hybrid Compounds : The incorporation of the sulfonamide group into quinoxalines enhances their therapeutic potential. Quinoxaline-linked sulfonamide hybrids exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. This underscores the capacity of N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide to be developed as a lead compound in therapeutic agents against various diseases (Ali Irfan et al., 2021).
Propriétés
Nom du produit |
N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C20H18N4O3S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18N4O3S/c1-14-6-4-8-16(12-14)28(25,26)24-20-19(21-13-15-7-5-11-27-15)22-17-9-2-3-10-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
MEKUCHQKXBAKLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



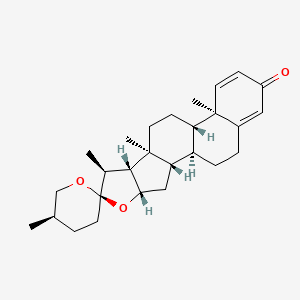
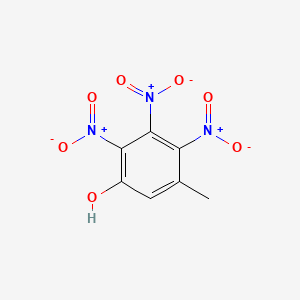

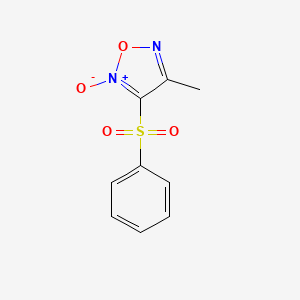

![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)

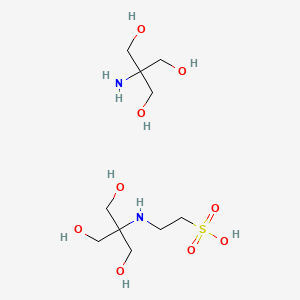
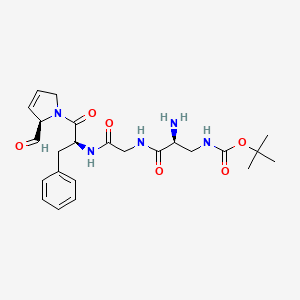

![N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B1206300.png)
![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)
